2-({4-CYANO-5-[({[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}METHYL)SULFANYL]-12-THIAZOL-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
Overview
Description
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-(trifluoromethyl)phenyl]acetamide} is a complex organic compound with a molecular formula of C24H16F6N4O2S4 This compound is characterized by its unique structure, which includes a cyanoisothiazole core and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-(trifluoromethyl)phenyl]acetamide} typically involves multiple steps. One common method includes the following steps:
Formation of the Cyanoisothiazole Core: The cyanoisothiazole core is synthesized through a cyclization reaction involving a nitrile and a thioamide under acidic conditions.
Introduction of the Bis(thio) Groups: The bis(thio) groups are introduced through a nucleophilic substitution reaction using a thiol reagent.
Attachment of the Trifluoromethylphenyl Groups: The final step involves the acylation of the cyanoisothiazole core with N-[3-(trifluoromethyl)phenyl]acetamide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-(trifluoromethyl)phenyl]acetamide} undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thiol reagents, nucleophiles such as amines or alcohols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-(trifluoromethyl)phenyl]acetamide} has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-(trifluoromethyl)phenyl]acetamide} involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The cyanoisothiazole core and trifluoromethylphenyl groups play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-(dimethylamino)phenyl]acetamide}
- 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[4-fluorobenzyl]acetamide}
- 2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-fluorophenyl]acetamide}
Uniqueness
2,2’-[(4-cyanoisothiazole-3,5-diyl)bis(thio)]bis{N-[3-(trifluoromethyl)phenyl]acetamide} is unique due to the presence of trifluoromethyl groups, which enhance its chemical stability and biological activity. The cyanoisothiazole core also contributes to its distinct reactivity and binding properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[[4-cyano-3-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,2-thiazol-5-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F6N4O2S3/c23-21(24,25)12-3-1-5-14(7-12)30-17(33)10-35-19-16(9-29)20(37-32-19)36-11-18(34)31-15-6-2-4-13(8-15)22(26,27)28/h1-8H,10-11H2,(H,30,33)(H,31,34) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVQGVWAJDQNVAS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)CSC2=C(C(=NS2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C#N)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F6N4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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